Product packaging for 2-(1H-Benzo[d]imidazol-6-yl)ethanamine(Cat. No.:CAS No. 110925-53-6)

2-(1H-Benzo[d]imidazol-6-yl)ethanamine

Cat. No.: B013045
CAS No.: 110925-53-6
M. Wt: 161.2 g/mol
InChI Key: GQLYNPJBFLEOIS-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-6-yl)ethanamine ( 29518-68-1) is a high-value benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzimidazole core, a privileged scaffold in pharmacology due to its structural resemblance to naturally occurring nucleotides, which allows it to interact effectively with biopolymers such as enzymes and receptors. Key Research Applications & Value: Anticancer Research: Benzimidazole derivatives are extensively investigated as potent antitumor agents. They have demonstrated promising cytotoxic activity against various human cancer cell lines. Specifically, related analogs have shown exceptional growth inhibition of human colorectal carcinoma (HCT116) cells , with IC50 values significantly lower than the standard chemotherapeutic agent 5-fluorouracil . These compounds are studied as potential cyclin-dependent kinase (CDK) inhibitors , which are crucial targets in oncology . Antimicrobial Research: This chemical scaffold exhibits broad-spectrum activity against a range of Gram-positive bacteria (e.g., Staphylococcus aureus , Bacillus subtilis ), Gram-negative bacteria (e.g., Escherichia coli ), and fungal strains (e.g., Candida albicans , Aspergillus niger ) . Its potency makes it a valuable template for developing new agents to combat multi-drug resistant microbes. Versatile Pharmacological Scaffold: Beyond oncology and antimicrobial applications, the benzimidazole core is a key building block for developing compounds with diverse activities, including anthelmintic, antifungal, and antihypertensive properties . Usage Note: This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3 B013045 2-(1H-Benzo[d]imidazol-6-yl)ethanamine CAS No. 110925-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3H-benzimidazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5-6H,3-4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLYNPJBFLEOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCN)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438824
Record name 2-(1H-Benzimidazol-6-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110925-53-6
Record name 2-(1H-Benzimidazol-6-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

A Privileged Scaffold in Drug Discovery

The benzimidazole (B57391) nucleus is a cornerstone in the development of numerous therapeutic agents due to its ability to mimic endogenous purine (B94841) structures, allowing it to interact with a variety of biological targets. nih.gov This structural feature, combined with its physicochemical properties, makes it a highly valuable pharmacophore. ijsart.com The scaffold's ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions enables its derivatives to bind effectively with macromolecules like enzymes and receptors. nih.govnih.gov

First identified as a degradation product of vitamin B12, the biological importance of the benzimidazole core was recognized in the 1940s. ijsart.com Since then, this heterocyclic system has been incorporated into a multitude of FDA-approved drugs. nih.gov The versatility of the benzimidazole ring allows for substitutions at various positions, primarily N1, C2, and C5(6), leading to a diverse range of pharmacological activities. nih.gov This has led to the development of drugs with applications as anticancer, antimicrobial, antiviral, antihypertensive, and anti-inflammatory agents, among others. nih.govnih.gov

The following table provides a glimpse into the wide-ranging biological activities associated with benzimidazole derivatives:

Biological ActivityTherapeutic Area
AnticancerOncology
AntimicrobialInfectious Diseases
AntiviralInfectious Diseases
AntihypertensiveCardiovascular
Anti-inflammatoryVarious
AntidiabeticEndocrinology
AnthelminticParasitology
AntiulcerGastroenterology

The Role of 2 1h Benzo D Imidazol 6 Yl Ethanamine and Its Analogs

General Synthetic Routes for Benzimidazole Derivatives

The fundamental structure of benzimidazoles consists of a benzene (B151609) ring fused to the 4 and 5 positions of an imidazole (B134444) ring. researchgate.net The most common and historically significant method for synthesizing the benzimidazole core is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivatives, such as acyl chlorides, esters, amides, or nitriles. researchgate.netbeilstein-journals.org This reaction typically requires strong acidic conditions and elevated temperatures. researchgate.net

Another widely adopted approach involves the condensation of o-phenylenediamines with aldehydes. beilstein-journals.orgnih.gov This method is often preferred due to the vast commercial availability of a wide variety of aldehydes, allowing for diverse substitutions at the 2-position of the benzimidazole ring. beilstein-journals.org The reaction can be facilitated by various oxidizing agents or catalysts. nih.gov

Modern synthetic strategies increasingly focus on green chemistry principles, employing solvent-free conditions, microwave irradiation, and various catalysts to improve yields and reduce reaction times. mdpi.comchemmethod.comorganic-chemistry.org Catalysts play a crucial role in these modern methods, with a range of options being explored:

Lewis acids: Catalysts like ZrOCl2·8H2O, TiCl4, and SnCl4·5H2O have proven effective. mdpi.com

Metal catalysts: Nano-Ni(II)/Y zeolite, copper(I) catalysts, and supported gold nanoparticles have been utilized for efficient synthesis. researchgate.netrsc.orgmdpi.com

Protic acids: p-Toluenesulfonic acid and boric acid are also used. nih.gov

The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity.

Specific Synthesis Approaches for this compound Analogues

The synthesis of specific analogues like this compound often requires multi-step reaction sequences to introduce the desired functional groups at specific positions.

A common strategy for synthesizing substituted benzimidazoles involves the initial preparation of a functionalized o-phenylenediamine intermediate. For instance, to introduce a substituent at the 5- or 6-position, a substituted nitroaniline can be used as a starting material. A multi-step process might involve:

Nitration: Introduction of a nitro group onto a benzene ring.

Functionalization: Further modification of the substituted nitroaniline.

Reduction: Reduction of the nitro group to an amino group to form the o-phenylenediamine derivative.

Cyclization: Condensation of the resulting diamine with an appropriate aldehyde or carboxylic acid to form the benzimidazole ring. nih.gov

For example, the synthesis of certain bis-benzimidazoles involves the condensation of a functionalized o-phenylenediamine with a benzaldehyde (B42025) derivative carrying another functional group, which can then be further elaborated. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired benzimidazole derivative. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For the condensation of o-phenylenediamine with aldehydes, various ammonium (B1175870) salts have been explored as catalysts. In one study, ammonium chloride (NH4Cl) in chloroform (B151607) (CHCl3) at room temperature was found to give a high yield of 2-phenyl-1H-benzo[d]imidazole. nih.gov

The choice of solvent can also have a significant impact. While chloroform was effective in the aforementioned study, other solvents like ethanol, methanol, and even water are used depending on the specific reaction and catalyst. nih.govrsc.org For instance, supported gold nanoparticles on TiO2 have shown high efficacy in a mixture of chloroform and methanol. mdpi.com

Temperature is another critical factor. While some reactions proceed efficiently at room temperature, others require heating to achieve a reasonable reaction rate and yield. rsc.orgresearchgate.net Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times, often from hours to minutes. organic-chemistry.org

Strategies for Derivatization and Structural Diversity

To explore the structure-activity relationships of benzimidazole-based compounds, chemists employ various strategies to modify the core structure and its side chains.

The benzimidazole nucleus offers several positions for substitution, with the 1, 2, 5, and 6-positions being the most commonly modified. nih.gov

N-Substitution (Position 1): The nitrogen atom at position 1 can be alkylated or arylated. For instance, reacting a pre-formed 2-substituted benzimidazole with an alkyl halide in the presence of a base can introduce an alkyl group at the N-1 position. The synthesis of the drug Telmisartan involves the creation of a bis-benzimidazole where one of the benzimidazole nitrogens is substituted. encyclopedia.pubnih.gov

C-2 Substitution: As mentioned earlier, the most straightforward way to introduce diversity at the 2-position is by varying the aldehyde or carboxylic acid used in the initial condensation reaction. beilstein-journals.org A wide array of aromatic and aliphatic aldehydes can be used to generate a library of 2-substituted benzimidazoles. mdpi.com

Benzene Ring Substitution (Positions 5 and 6): Introducing substituents on the benzene part of the benzimidazole ring typically starts with a substituted o-phenylenediamine. For example, using 4-chloro-1,2-phenylenediamine in the condensation reaction will result in a 6-chloro-substituted benzimidazole. nih.gov Further modifications can be made to these substituents. For instance, a cyano group at the 5-position can be reduced to a formyl group, which can then be used in subsequent reactions. nih.gov

For a compound like this compound, the ethanamine side chain provides a key point for modification.

N-Alkylation/N-Acylation: The primary amine of the ethanamine side chain can be readily alkylated or acylated to introduce a wide variety of functional groups. For example, reaction with an acyl chloride or anhydride (B1165640) would form an amide.

Formation of Schiff Bases: Condensation of the primary amine with various aldehydes or ketones can lead to the formation of Schiff bases (imines), which can be further reduced to secondary amines. The reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with various pyrazolecarbaldehydes has been used to synthesize corresponding Schiff's bases. ijrpc.com

Chain Extension or Modification: The ethanamine side chain itself can be synthesized from a precursor, allowing for variations in its length or structure. For example, starting with a 6-cyanomethylbenzimidazole, the cyano group could be reduced to an amine, or it could be hydrolyzed to a carboxylic acid, which could then be coupled with different amines to form amides, effectively modifying the side chain.

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold, which is essential for developing compounds with desired properties.

Hybrid Molecular Architectures Incorporating other Heterocyclic Scaffolds (e.g., Pyrimidine (B1678525), Triazine, Pyrazole)

The development of hybrid molecules, which covalently link two or more distinct pharmacophores, is a prominent strategy in medicinal chemistry to design novel compounds with potentially enhanced or synergistic biological activities. The scaffold of this compound offers a versatile platform for such molecular hybridization. The primary amino group of the ethanamine side chain and the secondary amine within the imidazole ring serve as key functional handles for the construction of additional heterocyclic rings, including pyrimidines, triazines, and pyrazoles. While direct synthesis of such hybrids from this compound is not extensively documented, established synthetic methodologies for these heterocycles can be adapted for this purpose.

The general approach involves the reaction of the primary amine of this compound with appropriate bifunctional reagents to construct the desired heterocyclic ring. This typically involves cyclocondensation reactions, where the amine provides one or more nitrogen atoms to the new ring system.

Pyrimidine Hybrids

The synthesis of pyrimidine rings is often achieved through the condensation of a compound containing an N-C-N fragment (like an amidine or guanidine) with a 1,3-dicarbonyl compound or its equivalent. google.com For the construction of a pyrimidine ring onto the ethanamine side chain of this compound, a plausible strategy involves a multi-step sequence.

First, the primary amine of this compound can be converted into a guanidine (B92328) derivative. This can be achieved by reacting the amine with a reagent such as dicyandiamide. The resulting biguanide (B1667054) can then undergo cyclocondensation with a β-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate, to form the pyrimidine ring. nih.gov This reaction, often acid- or base-catalyzed, would lead to a 2-amino-substituted pyrimidine tethered to the benzimidazole core through the ethanamine linker.

Alternatively, the primary amine can be transformed into an amidine, which can then react with a suitable 1,3-dielectrophile to furnish the pyrimidine ring. nih.gov

Table 1: Proposed Synthesis of Pyrimidine Hybrids

StepReactant 1Reactant 2Key Intermediate/ProductGeneral Reaction Type
1This compoundDicyandiamideN-(2-(1H-Benzo[d]imidazol-6-yl)ethyl)guanidineGuanidylation
2N-(2-(1H-Benzo[d]imidazol-6-yl)ethyl)guanidineAcetylacetone2-((2-(1H-Benzo[d]imidazol-6-yl)ethyl)amino)-4,6-dimethylpyrimidineCyclocondensation

Triazine Hybrids

The synthesis of 1,3,5-triazine (B166579) rings can be accomplished through several routes, most commonly the cyclotrimerization of nitriles or the reaction of biguanides with various reagents. organic-chemistry.orgrsc.org A feasible approach to a triazine hybrid of this compound would again leverage the primary amino group.

A common method involves the reaction of a primary amine with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov The chlorine atoms on cyanuric chloride are highly susceptible to nucleophilic substitution, and their reactivity decreases with each substitution. This allows for a controlled, stepwise reaction. By reacting this compound with cyanuric chloride, a monosubstituted triazine derivative can be obtained. The remaining chlorine atoms can then be further functionalized by reaction with other nucleophiles, allowing for the creation of a diverse library of hybrid molecules. nih.gov

Another potential route involves the formation of a biguanide from the starting amine, as described for pyrimidine synthesis, followed by reaction with a suitable one-carbon synthon, such as an orthoester, to close the triazine ring. nih.gov

Table 2: Proposed Synthesis of Triazine Hybrids

StepReactant 1Reactant 2Key Intermediate/ProductGeneral Reaction Type
1This compoundCyanuric chloride4,6-Dichloro-N-(2-(1H-benzo[d]imidazol-6-yl)ethyl)-1,3,5-triazin-2-amineNucleophilic Aromatic Substitution
24,6-Dichloro-N-(2-(1H-benzo[d]imidazol-6-yl)ethyl)-1,3,5-triazin-2-amineVarious Nucleophiles (e.g., amines, alcohols)Diversely substituted triazine hybridsNucleophilic Aromatic Substitution

Pyrazole (B372694) Hybrids

Pyrazole synthesis classically involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. youtube.comnih.govmdpi.com To create a pyrazole hybrid from this compound, the ethanamine side chain would first need to be converted into a hydrazine derivative. This is a challenging transformation that may require multiple synthetic steps.

A more direct, though less common, method for the preparation of N-substituted pyrazoles starts directly from a primary amine. nih.gov This one-pot, multi-component reaction involves the simultaneous reaction of a primary amine, a 1,3-diketone (such as 2,4-pentanedione), and an electrophilic amination reagent. nih.gov Applying this methodology, this compound could serve as the primary amine, reacting with a diketone and a suitable amination reagent to directly form the N-substituted pyrazole ring. This approach offers a more convergent and efficient route to the desired hybrid molecules.

The Knorr pyrazole synthesis, a foundational method, involves the reaction of a β-ketoester with a hydrazine. youtube.com While not directly applicable to the ethanamine, it provides the fundamental principle of pyrazole ring formation through cyclocondensation.

Table 3: Proposed Synthesis of Pyrazole Hybrids

StepReactant 1Reactant 2Reactant 3ProductGeneral Reaction Type
1This compound2,4-PentanedioneElectrophilic amination reagent1-(2-(1H-Benzo[d]imidazol-6-yl)ethyl)-3,5-dimethyl-1H-pyrazoleMulticomponent Cyclocondensation

Molecular and Electronic Structure Investigations of 2 1h Benzo D Imidazol 6 Yl Ethanamine Derivatives

Conformational Analysis of Benzimidazole-Ethanamine Structures

Theoretical studies on related structures, such as 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, have demonstrated the existence of multiple stable conformations or rotamers. mdpi.com In that specific case, two distinct enantiomeric rotamers were identified and characterized using a combination of NMR spectroscopy and DFT calculations. mdpi.com For a simpler structure like 2-(1H-Benzo[d]imidazol-6-yl)ethanamine, the conformational possibilities would arise from the rotation of the aminoethyl group. These rotations can lead to different spatial arrangements, which may have implications for the molecule's interaction with biological targets or its crystal packing in the solid state. The relative energies of these conformers determine their population at a given temperature, with the lowest energy conformer being the most abundant.

Tautomerism Studies in Solution and Solid State

A fundamental characteristic of the 1H-benzimidazole scaffold is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole (B134444) ring. This process results in two tautomeric forms that can interconvert.

In Solution: Spectroscopic studies, particularly NMR, on benzimidazole (B57391) derivatives often reveal that a rapid tautomeric exchange occurs in solution. This exchange can lead to an averaging of the signals for atoms in the imidazole ring. For instance, an averaging of carbon-13 NMR signals (δCs) for tautomeric positions in a benzimidazole derivative hydrate was observed in a wet CDCl3 solution, unambiguously indicating this dynamic equilibrium. mdpi.com

In the Solid State: In contrast to the dynamic behavior in solution, X-ray diffraction (XRD) analyses of benzimidazole derivatives frequently show the presence of only a single tautomer in the crystal lattice. mdpi.com The specific tautomer that crystallizes is often stabilized by intermolecular interactions, particularly hydrogen bonds within the crystal packing. mdpi.com Geometric parameters from XRD data, such as the differences in C-N bond lengths and internal angles around the nitrogen atoms within the imidazole ring, can confirm the existence of a single tautomeric form in the solid phase. mdpi.com For example, a notable difference between the N1–C2 and N3–C2 bond lengths indicates a lack of averaging and the localization of the proton on one of the nitrogen atoms. mdpi.com Keto-enol tautomerism is another form observed in specific benzimidazole derivatives, such as those with a phenol group, where equilibrium can be influenced by the presence of metal ions. researchgate.net

Electronic Properties and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and reactivity of molecules. By analyzing various quantum chemical descriptors, insights into the molecule's stability, reactivity, and potential applications can be gained.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior of a molecule. nih.gov

HOMO: Represents the ability of a molecule to donate an electron. Regions with high HOMO density are sites susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are sites susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the molecule. A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a large HOMO-LUMO gap indicates high stability and lower reactivity. nih.gov

Table 1: Representative Frontier Orbital Energy Gaps for Benzimidazole-Related Scaffolds Note: These values are for related but different molecules and serve to illustrate the typical range.

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV)
Benzimidazole Derivative 1 DFT/B3LYP - - 5.349
Benzimidazole Derivative 2 DFT/B3LYP - - < 5.349

Data sourced from computational studies on various heterocyclic compounds for illustrative purposes. nih.govnih.gov

The distribution of electron density within a molecule is key to understanding its reactive sites.

Mulliken Charges: This analysis partitions the total charge of the molecule among its constituent atoms, providing a picture of the partial positive and negative charges. In benzimidazole derivatives, the nitrogen atoms of the imidazole ring typically exhibit negative Mulliken charges, indicating they are electron-rich and can act as nucleophilic centers. Conversely, hydrogen atoms and certain carbon atoms may carry partial positive charges.

Molecular Electrostatic Potential (MESP): MESP provides a visual representation of the charge distribution on the electron density surface of a molecule. It is an effective tool for identifying the sites for electrophilic and nucleophilic reactions.

Negative Potential (Red/Yellow): Regions of negative potential, typically located around electronegative atoms like nitrogen and oxygen, are susceptible to electrophilic attack.

Positive Potential (Blue): Regions of positive potential, usually found around hydrogen atoms, are prone to nucleophilic attack.

Zero Potential (Green): Indicates regions of neutral potential.

Computational studies on various heterocyclic compounds consistently use MESP maps to predict and rationalize their intermolecular interactions and chemical reactivity. nih.gov

The response of a molecule to an applied external electric field is described by its polarizability and hyperpolarizability. These properties are particularly relevant for the development of nonlinear optical (NLO) materials.

Polarizability (α): This is a measure of the linear response of the molecular electron cloud to an electric field, leading to an induced dipole moment.

First Hyperpolarizability (β): This describes the nonlinear (second-order) response of the molecule. A large β value is a prerequisite for a material to exhibit second-harmonic generation (SHG), a key NLO phenomenon.

Organic molecules with extended π-conjugated systems, such as benzimidazole derivatives, are known to be good candidates for NLO materials. Computational methods can predict these properties, guiding the synthesis of new materials. For comparison, the calculated values for novel triazine derivatives, which also possess π-conjugated systems, show the typical magnitude of these properties. nih.gov

Table 2: Calculated NLO Properties of Representative π-Conjugated Molecules Note: Values are for reference compounds to provide context.

Compound Dipole Moment (μ) (D) Polarizability (α) (x 10⁻²⁴ esu) First Hyperpolarizability (β) (x 10⁻³³ esu)
Urea (Reference) - - -
Fused-Triazine Derivative 3 2.76 10.75 -

Data sourced from a computational study on fused-triazine derivatives. nih.gov

Structure Activity Relationship Sar Studies of 2 1h Benzo D Imidazol 6 Yl Ethanamine Analogues

Weaving a Tale of Potency: Correlations Between Structural Modifications and Biological Responses

The biological activity of 2-(1H-Benzo[d]imidazol-6-yl)ethanamine analogues is intricately linked to the nature and position of substituents on both the benzimidazole (B57391) core and the ethanamine side chain. Research has demonstrated that modifications at these sites can dramatically alter the compound's affinity and efficacy for various biological targets, including G-protein coupled receptors and enzymes.

One notable example of the therapeutic application of a modified 2-(1H-Benzo[d]imidazol-6-yl) scaffold is the potent and selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Abemaciclib. nih.govcancer.gov In this complex molecule, the benzimidazole-6-yl moiety is a key component, highlighting the importance of this core structure in achieving high-affinity binding to therapeutic targets. nih.gov

Systematic SAR studies have begun to unravel the complex interplay between structure and activity. For instance, substitution on the phenyl ring of the benzimidazole can modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with receptor binding pockets. Furthermore, alterations to the ethanamine side chain, such as N-alkylation or incorporation into a cyclic system, can have a significant impact on the compound's pharmacological profile.

CompoundModificationBiological TargetObserved Activity
AbemaciclibComplex substitution on benzimidazole and pyrimidine (B1678525) ringsCDK4/6Potent and selective inhibition

The Blueprint for Activity: Identification of Essential Molecular Elements

Through extensive analogue synthesis and biological evaluation, key molecular features essential for the activity of this compound derivatives have been identified. The benzimidazole nucleus itself is a critical pharmacophore, with its fused ring system providing a rigid scaffold for the precise orientation of interacting functional groups. The nitrogen atoms within the imidazole (B134444) ring are often involved in crucial hydrogen bonding interactions with target proteins.

The ethanamine side chain at the 6-position is another indispensable element. The basic nitrogen atom of this side chain is frequently protonated at physiological pH, allowing for ionic interactions with acidic residues in the binding sites of target proteins. The length and flexibility of this side chain are also critical, as they dictate the optimal positioning of the terminal amino group for effective receptor engagement.

Engineering Efficacy: Principles Guiding the Rational Design of Derivatives

The insights gained from SAR studies provide a robust framework for the rational design of novel this compound derivatives with improved efficacy and selectivity. A primary strategy involves the targeted modification of the benzimidazole ring to enhance binding affinity and modulate pharmacokinetic properties. For example, the introduction of specific substituents can be used to exploit hydrophobic pockets or form additional hydrogen bonds within the target's active site.

Furthermore, bioisosteric replacement is a powerful tool in the medicinal chemist's arsenal. Replacing the benzimidazole core with other bicyclic heteroaromatic systems can lead to compounds with altered electronic distributions and steric profiles, potentially resulting in improved selectivity for the desired target over off-target proteins.

The ethanamine side chain also presents numerous opportunities for optimization. Constraining the conformation of this side chain through its incorporation into a rigid ring system can reduce the entropic penalty upon binding, leading to a significant increase in potency. Moreover, the strategic introduction of substituents on the side chain can be used to fine-tune the compound's physicochemical properties, such as its lipophilicity and metabolic stability, thereby enhancing its drug-like characteristics. The development of potent kinase inhibitors based on related benzimidazole scaffolds, as seen in the case of FLT3 inhibitors, underscores the potential of these rational design strategies. nih.gov

By systematically applying these principles, researchers can navigate the complex chemical space surrounding the this compound scaffold to develop next-generation therapeutic agents with superior efficacy and safety profiles.

In Vitro Pharmacological and Biochemical Characterization of 2 1h Benzo D Imidazol 6 Yl Ethanamine Derivatives

Investigations of Specific Molecular Targets

The therapeutic effects of 2-(1H-Benzo[d]imidazol-6-yl)ethanamine derivatives are often rooted in their ability to interact with specific biological macromolecules. In vitro studies have been crucial in identifying and characterizing these molecular targets, which primarily include enzymes and receptors involved in various pathological processes.

Enzyme Inhibition Studies

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in diseases ranging from diabetes to cancer.

α-Glucosidase: A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols has been reported as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net These compounds were synthesized and evaluated for their in vitro α-glucosidase inhibitory potential, with acarbose (B1664774) used as a standard. researchgate.net The findings suggest that the benzimidazole (B57391) core can serve as a scaffold for developing new anti-diabetic agents. researchgate.net

AMP-Activated Protein Kinase (AMPK): The benzimidazole derivative 991 (5-{[6-chloro-5-(1-methylindol-5-yl)-1H-benzimidazol-2-yl]oxy}-2-methyl-benzoic acid) has been shown to enhance the activity of AMPK, a central regulator of cellular energy homeostasis. nih.govelsevierpure.com Studies in mouse primary hepatocytes demonstrated that this compound could further increase AMPK activity when used in combination with other activators like AICAR. nih.gov AMPK exists as multiple heterotrimer complexes, and the development of isoform-selective activators is of significant therapeutic interest. nih.govelsevierpure.com

Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1): Dioxane-fused tricyclic benzo[d]imidazole derivatives have been described as potent inhibitors of mPGES-1, a key enzyme in the production of prostaglandin E2 (PGE2), a mediator of inflammation. auburn.edu One derivative, compound 17d, exhibited a half-maximal inhibitory concentration (IC50) of 8 nM against human mPGES-1. auburn.edu Inhibition of mPGES-1 is considered a promising strategy for treating inflammatory diseases with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). auburn.eduekb.eg

DNA Topoisomerase: Benzimidazole derivatives have been investigated as inhibitors of DNA topoisomerases, enzymes that control the topological state of DNA and are vital for cell replication. A study of three 1H-benzimidazole derivatives with different substitutions at the 5-position found that 5-methyl-4-(1H-benzimidazole-2-yl)phenol was a relatively potent inhibitor of mammalian type I DNA topoisomerase. nih.gov Furthermore, a series of novel 1H-benzo[d]imidazoles (BBZs) were identified as potential inhibitors of human topoisomerase I, with compound 12b showing 50% inhibition of DNA relaxation at a concentration of 16 μM. nih.gov Some derivatives have also been found to inhibit topoisomerase II, suggesting a dual mechanism of action for certain compounds. researchgate.net

c-Met, VEGFR-2, and V600EBRAF: The benzimidazole scaffold has been utilized to develop inhibitors of several protein kinases crucial for cancer cell signaling and proliferation. A series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives were synthesized and showed inhibitory activity against multiple kinases, including VEGFR, BRAF, and c-Met. nih.gov Another study focused on 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives as V600EBRAF inhibitors. nih.gov Compound 12l from this series demonstrated a potent inhibitory effect with an IC50 value of 0.49 µM. nih.gov Additionally, benzoxazole-based derivatives, which share structural similarities, have been developed as potent VEGFR-2 inhibitors. ekb.eg

Inhibitory Activity of this compound Derivatives on Various Enzymes
Enzyme TargetDerivative Class/CompoundInhibitory Concentration (IC50)Reference
mPGES-1Dioxane-fused tricyclic benzo[d]imidazole (Compound 17d)8 nM (human) auburn.edu
DNA Topoisomerase I1H-benzo[d]imidazole (Compound 12b)16 μM (50% inhibition) nih.gov
V600EBRAF4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine sulfonamide (Compound 12l)0.49 µM nih.gov
VEGFR-2Benzoxazole derivative (Compound 8d)0.0554 µM ekb.eg

Receptor Modulation Studies

Histamine (B1213489) H1 Receptor: While direct studies on this compound derivatives as histamine H1 receptor modulators are limited, research on structurally related compounds provides some insights. A study on 2-[2-(phenylamino)thiazol-4-yl]ethanamine and 2-(2-benzhydrylthiazol-4-yl)ethanamine derivatives revealed their potential as H1 receptor antagonists. nih.gov The replacement of a phenylamino (B1219803) group with a benzhydryl group, a common feature in classic antihistamines, led to improved H1-antagonistic activity, with pA2 values ranging from 5.87 to 6.38. nih.gov This suggests that the ethanamine side chain, present in the core compound of interest, can be a part of a pharmacophore for histamine H1 receptor antagonism when combined with appropriate aromatic ring systems.

Interaction with Vascular Adhesion Proteins

Direct experimental evidence for the interaction of this compound derivatives with vascular adhesion proteins is not extensively documented. However, the chemical nature of the core molecule suggests a potential for such interactions. Vascular Adhesion Protein-1 (VAP-1) is a copper-dependent amine oxidase that plays a role in leukocyte recruitment during inflammation. VAP-1 is known to react with primary amines. Given that this compound and its derivatives possess a primary amine group, it is plausible that they could serve as substrates or inhibitors for VAP-1, thereby modulating its activity. This represents a potential mechanism of action that warrants further investigation.

Mechanisms of Action at the Cellular Level (in relevant cell lines)

The anti-cancer potential of this compound derivatives has been a significant focus of research. In vitro studies using various cancer cell lines have elucidated key cellular mechanisms, including the induction of apoptosis and the inhibition of cell proliferation.

Induction of Apoptosis in Cancer Cells

Several derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, a series of (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivatives were synthesized, and compound 8l was found to induce apoptosis in MDA-MB-231 breast cancer cells. researchgate.net This was confirmed by observing morphological changes, an increase in the sub-G1 cell population, and alterations in mitochondrial membrane potential. researchgate.net Mechanistic studies revealed that this compound led to the activation of caspase-3, an increase in the expression of the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net Similarly, a series of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were found to exert their antitumor activity by up-regulating Bax and down-regulating Bcl-2, leading to the activation of caspases 9 and 3. nih.gov

Inhibition of Cancer Cell Proliferation and Cytotoxic Effects

The cytotoxic effects of this compound derivatives against a variety of cancer cell lines are well-documented. A novel class of acetylhydrazone derivatives containing a 2-(phenylthiomethyl)-1H-benzo-[d]-imidazole moiety displayed significant inhibitory activity against A549 (lung), HCT116 (colon), HepG2 (liver), PC-9 (lung), and A375 (melanoma) cancer cells, with IC50 values in the range of 4-17 μM for the most potent compounds. nih.gov Another study on benzo elsevierpure.comnih.govimidazo[1,2-a]pyrimidine derivatives showed that some of these compounds were able to inhibit the proliferation of HepG2 and MCF-7 (breast) cancer cells. ekb.eg Furthermore, a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides demonstrated potent cytotoxic activity against HepG2 cells, with IC50 values as low as 4.8 µM. elsevierpure.com A selection of bisbenzimidazole derivatives, when screened against the NCI-60 human cancer cell line panel, showed 50% growth inhibition (GI50) in a concentration range of 0.16 to 3.6 μM. nih.gov

Cytotoxic Activity of this compound Derivatives in Cancer Cell Lines
Derivative ClassCancer Cell LineActivity (IC50/GI50)Reference
Acetylhydrazone derivativesA549, HCT116, HepG2, PC-9, A3754-17 µM nih.gov
N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamidesHepG2 (Liver)4.8 µM elsevierpure.com
N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamidesA549 (Lung)56.9 µM elsevierpure.com
Bisbenzimidazole derivativesNCI-60 Panel0.16-3.6 µM (GI50) nih.gov
(E)-benzo[d]imidazol-2-yl)methylene)indolin-2-onesMDA-MB-231 (Breast)3.26 µM researchgate.net

Modulation of Intracellular Signaling Pathways (e.g., MAPK Cascade, HIF Pathway)

Derivatives of the benzimidazole scaffold have been shown to interfere with critical intracellular signaling pathways that are often dysregulated in disease states, such as cancer.

Hypoxia-Inducible Factor (HIF) Pathway: The Hypoxia-Inducible Factor (HIF) pathway is a crucial regulator of cellular response to low oxygen conditions and plays a significant role in tumor development and metastasis. While research directly on this compound derivatives is specific, studies on related benzimidazole and benzo[d]isoxazole analogues have established them as inhibitors of HIF-1α transcription. nih.gov For instance, a series of designed and synthesized benzo[d]isoxazole derivatives were evaluated for their inhibitory activities against HIF-1α transcription, with some compounds showing high efficacy in cell-based assays, indicating their potential as antitumor agents for further development. nih.gov This suggests that the broader benzimidazole-containing chemical space is a promising area for the discovery of HIF pathway modulators.

Other Signaling Pathways: Mechanistic studies of various benzimidazole derivatives indicate their involvement in complex signaling cascades. For example, the antitumor activities of certain 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives are linked to the regulation of apoptotic proteins and activation of the p53 protein, a key tumor suppressor that integrates numerous stress signals. nih.gov Benzimidazoles are also recognized as inhibitors of various kinases, which are central components of signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway. scispace.com Their ability to inhibit kinases such as protein kinase CK2 further underscores their potential to modulate cellular signaling. scispace.com

Cell Cycle Analysis

A hallmark of the anticancer potential of this compound derivatives is their ability to disrupt the normal progression of the cell cycle in cancer cells, leading to a halt in proliferation.

Flow cytometry studies have consistently demonstrated that various benzimidazole derivatives induce cell cycle arrest, predominantly at the G2/M phase. nih.govnih.govmdpi.com This arrest indicates that the cellular machinery has detected significant stress or damage, often to the DNA, preventing the cell from entering mitosis. nih.gov

For example, novel 1H-benzo[d]imidazole (BBZ) derivatives, specifically compounds 11a , 12a , and 12b , were shown to cause a prominent G2/M arrest in cancer cells. nih.gov Similarly, the representative compound 3a₁ from a series of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives was found to induce cell cycle arrest at the G2/M phase through the inhibition of cyclin-dependent kinase (CDK) activity and activation of p53. nih.gov Another derivative, RDS 60 , a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester, was also capable of blocking the cell cycle in the G2 phase. mdpi.com

Table 1: Cell Cycle Arrest Induced by Benzimidazole Derivatives

Compound/Derivative Cell Line(s) Observed Effect Reference
11a , 12b Not Specified Increase in G2/M phase cell population from 27% (control) to 38.8% and 44% respectively after 6 hours. nih.gov
3a₁ HepG2 G2/M phase arrest. nih.gov
RDS 60 HNSCC (CAL27, FaDu) Blockage of cell cycle in G2 phase. mdpi.com

Interaction with Biomolecules

The biological activities of this compound derivatives are fundamentally rooted in their interactions with key cellular macromolecules.

DNA Binding and Intercalation Mechanisms

A significant mechanism of action for many benzimidazole derivatives is their ability to bind to DNA, thereby interfering with DNA replication and transcription.

Bisbenzimidazole derivatives, in particular, are well-characterized as DNA minor groove-binding ligands (MGBLs). nih.gov They form non-covalent interactions within the minor groove, a mode of binding facilitated by hydrogen bonds, electrostatic forces, and van der Waals interactions. nih.gov These interactions show a general preference for AT-rich sequences of DNA, which is attributed to the electrostatic potential and the narrower shape of the groove in these regions. nih.gov The binding is stabilized by hydrogen bonds formed between the N-H donors of the imidazole (B134444) rings and adenine (B156593) N3 and thymine (B56734) O2 acceptors in the DNA minor groove. nih.gov

Spectroscopic methods such as UV-visible absorption, fluorescence, and circular dichroism are employed to study these interactions. nih.gov For instance, UV/Vis absorption studies on novel 1H-benzo[d]imidazoles (BBZs) showed a progressive increase in absorption intensity and a red shift upon binding to an AT-rich oligomer, confirming the formation of a ligand-DNA complex. nih.gov

In addition to minor groove binding, some derivatives are capable of intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.net A study of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole (BBP) investigated its binding with calf thymus DNA (CT-DNA) and suggested an intercalation mechanism. researchgate.net This mode of binding can displace downstream DNA and inhibit the function of enzymes like topoisomerases that act on DNA. nih.gov

Protein-Ligand Interaction Analysis

Beyond DNA, benzimidazole derivatives have been identified as inhibitors of various crucial proteins, and computational and experimental methods have been used to analyze these interactions.

Topoisomerases: Human topoisomerase I (Hu Topo I), an enzyme that relaxes supercoiled DNA, has been identified as a probable target for certain 1H-benzo[d]imidazole (BBZ) derivatives. nih.gov Computational modeling using tools like Ligplots+ and BIOVIA Discovery Studio has elucidated the binding mode. For example, the reference compound camptothecin (B557342) forms strong hydrogen bonds with specific amino acid residues in the enzyme's active site (Gly490, Asn491, Lys493) and engages in van der Waals interactions with others. nih.gov The BBZ derivatives are proposed to act as uncompetitive inhibitors by binding to the enzyme-DNA complex, preventing the relegation of the cleaved DNA strand. nih.gov

Other Proteins: The versatility of the benzimidazole scaffold allows it to target other proteins as well. A study on 2-phenyl-1H-benzo[d]imidazole derivatives identified them as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease. nih.gov Docking analysis revealed that the 2-phenyl-1H-benzo[d]imidazole core occupies the active pocket, forming hydrogen bonds with amino acid residues like Gln165. nih.gov Furthermore, molecular docking studies have been used to investigate the interactions of 1H-benzo[d]imidazol-2-amine derivatives with enzymes like prostaglandin-endoperoxide synthase 2, corroborating molecular interactions through hydrogen bonding and other non-covalent forces. scispace.com

Table 2: Protein-Ligand Interactions of Benzimidazole Derivatives

Derivative Class Target Protein Key Interacting Residues (if specified) Interaction Type Reference
1H-Benzo[d]imidazoles (BBZs) Human Topoisomerase I Not specified for BBZs, but reference CPT interacts with Gly490, Asn491, Lys493, etc. Hydrogen bonding, van der Waals interactions nih.gov
2-Phenyl-1H-benzo[d]imidazoles 17β-HSD10 Gln165 Hydrogen bonding, hydrophobic interactions nih.gov
1H-Benzo[d]imidazol-2-amines Prostaglandin-endoperoxide synthase 2 (COX-2) Not specified Hydrogen bonding, π-π interactions, π-cation interactions scispace.com

Pre Clinical in Vivo Pharmacological Models of 2 1h Benzo D Imidazol 6 Yl Ethanamine Analogues Non Human

Evaluation in Metabolic Disease Models (e.g., improved lipid metabolism, insulin (B600854) sensitization in mice)

No publicly available data from in vivo studies on analogues of 2-(1H-Benzo[d]imidazol-6-yl)ethanamine in metabolic disease models were found. Therefore, no detailed research findings or data tables on improved lipid metabolism or insulin sensitization in mice can be presented.

Target Engagement Studies in Animal Tissues

There is no publicly available information regarding in vivo target engagement studies for analogues of this compound in animal tissues.

Computational Chemistry and Molecular Modeling for 2 1h Benzo D Imidazol 6 Yl Ethanamine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or an enzyme. This method is crucial for understanding the binding mode of a potential drug and for predicting its affinity for the target. For benzimidazole (B57391) derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis of their activity.

While specific molecular docking studies for 2-(1H-Benzo[d]imidazol-6-yl)ethanamine are not extensively reported in the available literature, research on closely related benzimidazole compounds has demonstrated their interaction with a variety of biological targets. For instance, derivatives of benzimidazole have been docked into the active sites of enzymes such as protein kinases, which are critical in cancer therapy. rsc.org These simulations help to identify key amino acid residues that interact with the benzimidazole core and its substituents, providing a rationale for the observed biological activity and guiding the design of more potent and selective inhibitors. The insights gained from such studies on related compounds could inform the potential targets and interaction modes of this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Spectroscopic Prediction)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and spectroscopic properties of molecules. DFT can be employed to predict various molecular properties, such as vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound and to gain a deeper understanding of its electronic characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

QSAR studies on various series of benzimidazole derivatives have been successful in identifying key molecular descriptors that govern their biological activities. These descriptors often include steric, electronic, and lipophilic parameters. For example, in a series of N-{(1H-Benzo[d] Imidazol-1-yl) (Phenyl) Methylene} Benzenamine analogues with antifungal activity, QSAR studies revealed that the activity is mainly governed by the log P value, polarizability, and molar refractivity. nih.gov While a specific QSAR model for this compound has not been reported, the general principles of QSAR could be applied to a series of its derivatives to guide the optimization of their biological activity.

In Silico Prediction of Drug-likeness (e.g., Lipinski's Rule of Five, Veber Rules)

The assessment of "drug-likeness" is a critical step in the early stages of drug discovery, helping to filter out compounds that are unlikely to become successful oral drugs. This is often done using a set of rules based on the physicochemical properties of known oral drugs. The most well-known of these is Lipinski's Rule of Five, which states that an orally active drug generally has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass of less than 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5. sigmaaldrich.commdpi.com

Veber's rules provide additional criteria for good oral bioavailability, suggesting that a compound should have:

10 or fewer rotatable bonds.

A polar surface area (PSA) of 140 Ų or less.

While specific in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for this compound are not available, we can analyze the physicochemical properties of its closely related isomer, 2-(1H-Benzo[d]imidazol-2-yl)ethanamine, to assess its potential drug-likeness. The computed properties for this isomer are available from PubChem. nih.gov

Table 1: Predicted Physicochemical Properties and Drug-Likeness of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine

Property Value Lipinski's Rule of Five Compliance Veber's Rule Compliance
Molecular Weight 161.20 g/mol Yes (< 500)
Hydrogen Bond Donors 2 Yes (≤ 5)
Hydrogen Bond Acceptors 3 Yes (≤ 10)
XLogP3-AA (log P) 0.6 Yes (≤ 5)
Polar Surface Area (PSA) 54.7 Ų Yes (≤ 140 Ų)

Based on the analysis of its isomer, this compound is expected to have very similar physicochemical properties and would therefore likely comply with both Lipinski's Rule of Five and Veber's rules, suggesting it has a favorable profile for oral bioavailability.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Effects)

Understanding the specific intermolecular interactions between a ligand and its biological target is fundamental to explaining its binding affinity and selectivity. Computational methods, particularly the analysis of docked poses from molecular docking simulations, allow for a detailed examination of these interactions.

For the benzimidazole scaffold, key intermolecular interactions frequently observed in complexes with protein targets include:

Hydrogen Bonding: The nitrogen atoms in the imidazole (B134444) ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The ethanamine side chain of this compound also provides a primary amine group that can act as a hydrogen bond donor. These interactions are often crucial for anchoring the ligand in the binding pocket.

Hydrophobic Interactions: The fused benzene (B151609) ring of the benzimidazole core is hydrophobic and can engage in favorable van der Waals and π-π stacking interactions with nonpolar amino acid residues in the target's active site.

Electrostatic Interactions: The distribution of charge within the molecule can lead to favorable electrostatic interactions with charged or polar residues in the binding site.

While a specific analysis of the intermolecular interactions for this compound is not available due to the lack of specific docking studies, the general principles derived from studies of other benzimidazole derivatives provide a strong indication of the types of interactions that would likely govern its binding to a biological target.

Analytical and Spectroscopic Techniques in Research on 2 1h Benzo D Imidazol 6 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2-(1H-Benzo[d]imidazol-6-yl)ethanamine. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework.

¹H NMR spectra are used to identify the number and type of hydrogen atoms. For this compound, characteristic signals would include those from the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) (-CH₂-) protons of the ethanamine side chain, the primary amine (-NH₂) protons, and the imidazole (B134444) N-H proton. The integration of these signals confirms the number of protons in each environment, while their splitting patterns (e.g., doublets, triplets, multiplets) reveal adjacent proton-proton couplings, helping to piece together the structure.

¹³C NMR spectra reveal the number of unique carbon environments. Signals are expected for the distinct carbons of the benzimidazole (B57391) ring system and the two carbons of the ethanamine side chain.

A key feature of N-unsubstituted benzimidazoles is prototropic tautomerism . The imidazole proton can reside on either nitrogen atom (N1 or N3). In solution, this proton exchange can be rapid on the NMR timescale, leading to a time-averaged structure. This results in the equivalency of certain carbon and proton positions. Specifically, the signals for C4 and C7, as well as C5 and C6, would merge into single, averaged peaks. beilstein-journals.org In some cases, such as in specific solvents or in the solid state, this tautomeric exchange can be slowed or "blocked," allowing for the observation of distinct signals for each position. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a Solvent like DMSO-d₆ Note: These are estimated values based on data for structurally similar benzimidazole derivatives. Actual values may vary.

Atom NMR Type Expected Chemical Shift (ppm) Notes
Imidazole N-H¹H NMR~12.0 - 13.0Broad singlet, position is concentration and solvent dependent.
Aromatic C-H¹H NMR~7.1 - 7.7Complex multiplet or distinct signals for H4, H5, and H7.
-CH₂-CH₂-NH₂¹H NMR~2.8 - 3.2Two triplets, corresponding to the two adjacent methylene groups.
Primary Amine -NH₂¹H NMR~1.5 - 2.5Broad singlet, can exchange with D₂O.
Imidazole C2¹³C NMR~150 - 153Carbon between the two nitrogen atoms.
Aromatic C3a/C7a¹³C NMR~135 - 144Bridgehead carbons, may be averaged due to tautomerism.
Aromatic C5/C6¹³C NMR~115 - 125May show distinct or averaged signals depending on tautomerism.
Aromatic C4/C7¹³C NMR~111 - 123May show distinct or averaged signals depending on tautomerism.
-CH₂-CH₂-NH₂¹³C NMR~30 - 45Two distinct signals for the aliphatic carbons.

Mass Spectrometry (ESI-HRMS, LC-MS) for Molecular Characterization and Purity Assessment

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is particularly powerful. It provides a highly accurate mass measurement, typically to within a few parts per million. This precision allows for the unambiguous determination of the compound's molecular formula (C₉H₁₁N₃). In ESI, the molecule is typically protonated to form a pseudomolecular ion, [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion confirms the molecular weight. beilstein-journals.orgrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of the synthesized compound. A sample is passed through an HPLC column to separate the target molecule from any starting materials, byproducts, or impurities before it enters the mass spectrometer for detection. This is a standard method for purity analysis in the synthesis of benzimidazole derivatives. mdpi.comnih.gov

Table 2: Molecular Mass Data for this compound

Property Value
Molecular FormulaC₉H₁₁N₃
Monoisotopic Mass161.0953 g/mol
Expected [M+H]⁺ Ion (ESI-HRMS)162.1031 m/z

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. rsc.orgacs.org

Key expected absorptions include:

N-H Stretching: A broad band (or multiple bands) in the region of 3100-3500 cm⁻¹ corresponding to the stretching vibrations of the primary amine (-NH₂) and the imidazole N-H groups.

C-H Stretching: Signals just above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for aliphatic C-H bonds of the ethanamine side chain.

C=N and C=C Stretching: Aromatic ring stretching vibrations, including the C=N of the imidazole ring and the C=C of the benzene ring, typically appear in the 1450-1630 cm⁻¹ region. rsc.org

N-H Bending: A band around 1600 cm⁻¹ is often associated with the scissoring bend of the primary amine group.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Imidazole & Amine (N-H)Stretching3100 - 3500
Aromatic (C-H)Stretching3000 - 3100
Aliphatic (C-H)Stretching2850 - 2960
Imidazole/Benzene (C=N, C=C)Ring Stretching1450 - 1630
Primary Amine (N-H)Bending~1600

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. researchgate.net

Crucially, X-ray crystallography reveals the specific tautomer present in the crystal lattice, providing a static image that complements the dynamic information from solution NMR. It also elucidates intermolecular interactions, such as hydrogen bonding. In benzimidazole structures, it is common to observe hydrogen bonds where the imidazole N-H of one molecule interacts with the non-protonated nitrogen atom of an adjacent molecule, often forming chains or dimers. scilit.comnih.gov These interactions, along with potential π-π stacking of the aromatic rings, dictate the crystal packing arrangement.

Chromatographic Methods (e.g., Thin-Layer Chromatography (TLC)) for Reaction Monitoring and Purification

Chromatographic methods are essential for the practical synthesis and purification of this compound. Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively to monitor the progress of a chemical reaction. nih.govijpsm.com

By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system, chemists can separate the starting materials from the product and any byproducts. Because of the UV-active benzimidazole ring, the spots can be easily visualized under a UV lamp (typically at 254 nm). The completion of a reaction is indicated by the disappearance of the starting material spot and the appearance of a new product spot with a different retardation factor (Rƒ). derpharmachemica.comyoutube.com TLC is also used to identify the optimal solvent system for purification by column chromatography.

Voltammetric Detection for Interaction Studies with Biomolecules

Voltammetry encompasses a group of electrochemical methods where information about an analyte is derived by measuring the current as a function of applied potential. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the redox properties of electroactive molecules like benzimidazoles.

These techniques are particularly useful for investigating the interaction of the compound with biomolecules. nih.gov For instance, if this compound binds to a biological target such as a protein or DNA, this interaction can perturb its electrochemical behavior. nih.gov The binding event may cause a shift in the oxidation or reduction potential of the molecule or a decrease in the peak current. Such changes provide evidence of the interaction and can be used to quantify binding affinities. Therefore, voltammetry serves as a powerful tool for screening potential biological applications of benzimidazole derivatives. researchgate.net

Potential Applications in Drug Discovery and Chemical Biology for Benzimidazole Ethanamine Compounds

Role in Hit-to-Lead and Lead Optimization Processes

The journey of a new drug from an initial "hit" in a high-throughput screen to a viable "lead" candidate is a critical and resource-intensive phase in drug discovery. wikipedia.orgaxxam.com This process, known as hit-to-lead (H2L) and subsequent lead optimization (LO), involves iterative chemical modifications to enhance a compound's potency, selectivity, and pharmacokinetic properties. wikipedia.orgvichemchemie.com The benzimidazole-ethanamine core, including 2-(1H-Benzo[d]imidazol-6-yl)ethanamine, serves as a valuable scaffold in this process.

The inherent structural features of the benzimidazole (B57391) ring system allow for systematic modifications at various positions. This chemical tractability is crucial for establishing structure-activity relationships (SAR), which guide the design of improved analogs. wikipedia.org For instance, a hit-to-lead optimization effort for a series of 2-aminobenzimidazole (B67599) derivatives was undertaken to develop new candidates for Chagas disease. nih.gov This study involved the synthesis and evaluation of 277 derivatives to optimize potency, selectivity, and metabolic stability. nih.gov Similarly, a hit-to-lead program focused on benzimidazole-based activators of AMP-activated protein kinase (AMPK) led to the discovery of a potent and selective class of compounds. nih.gov

The optimization process for benzimidazole derivatives often focuses on key parameters such as:

Potency: Improving the binding affinity of the compound for its biological target, often from the micromolar to the nanomolar range. wikipedia.org

Selectivity: Minimizing off-target activities to reduce potential side effects. wikipedia.org

ADMET Properties: Enhancing absorption, distribution, metabolism, excretion, and toxicity profiles to ensure the compound is suitable for in vivo studies. axxam.comvichemchemie.com

The ability to systematically modify the benzimidazole-ethanamine scaffold allows medicinal chemists to fine-tune these properties, thereby advancing promising hits towards preclinical development.

Development as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their functions within complex biological systems. The benzimidazole-ethanamine framework provides a foundation for the development of such probes. Their ability to be functionalized allows for the incorporation of reporter groups, such as fluorescent tags or biotin, without significantly compromising their binding affinity for the target protein.

An example of a related approach is the use of an azacryptand dicopper complex, which can bind to dicarboxylate anions. mdpi.com In this system, a fluorescent indicator, 6-Carboxytetramethylrhodamine (6-TAMRA), which contains a phenyldicarboxylate unit, was used to study the binding properties of the complex. mdpi.com This demonstrates the principle of using a molecule with a specific binding motif to probe interactions within a system. mdpi.com While not directly involving this compound, this illustrates how a core structure can be adapted for use as a chemical probe.

The development of chemical probes from the benzimidazole-ethanamine scaffold would involve:

Identification of a specific biological target.

Optimization of the benzimidazole-ethanamine core for high affinity and selectivity for the target.

Conjugation of a suitable reporter group to the scaffold.

Validation of the probe's ability to report on the target's activity in cellular or in vivo models.

Conceptualization of Novel Therapeutic Agents

The benzimidazole ring is a key component in a wide range of clinically used drugs and is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. nih.govconnectjournals.comresearchgate.net Consequently, the this compound structure serves as a valuable starting point for the conceptualization and design of new therapeutic agents.

Researchers have synthesized and evaluated numerous benzimidazole derivatives with the aim of discovering novel drugs. For example, a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides were synthesized and showed potential as anticancer agents, with some compounds exhibiting significant cytotoxicity against liver cancer cells. elsevierpure.com Another study focused on the synthesis of novel 1H-benzo[d]imidazole derivatives as potential anticancer agents targeting human topoisomerase I. nih.gov

The therapeutic potential of benzimidazole derivatives is often linked to their ability to inhibit key enzymes or receptors. For instance, some benzimidazole-based compounds act as anti-inflammatory agents by inhibiting cyclooxygenases (COXs). nih.gov The versatility of the benzimidazole scaffold allows for the design of molecules that can target a wide array of biological pathways implicated in various diseases.

Significance as Building Blocks for Complex Molecular Architectures

In addition to its direct applications in drug discovery, this compound and related benzimidazoles are important building blocks in synthetic chemistry. Their inherent chemical reactivity and the presence of multiple functional groups allow for their incorporation into larger, more complex molecular architectures.

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. connectjournals.comrsc.org This fundamental reaction provides a straightforward entry into the benzimidazole ring system, which can then be further elaborated. For instance, the synthesis of a ruthenium complex was achieved using 2,6-bis(1-(phenyl)-1H-benzo[d]imidazol-2-yl)pyridine as a ligand, highlighting the use of benzimidazole units in coordination chemistry. documentsdelivered.com

The benzimidazole moiety can be a key component in the construction of supramolecular structures. For example, the design of building blocks for supramolecular architectures based on azacryptates has been explored, where the recognition of dicarboxylate anions by a dicopper complex is a key feature. mdpi.com The ability of the benzimidazole ring to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in the design of self-assembling systems. mdpi.com

The following table provides an overview of the types of complex molecules that can be synthesized using benzimidazole-ethanamine and related building blocks:

Class of CompoundSynthetic ApproachPotential Application
Substituted Benzimidazoles Condensation of o-phenylenediamines with aldehydes or carboxylic acids, followed by N-alkylation or acylation.Therapeutic agents (e.g., anticancer, antimicrobial)
Bisbenzimidazoles Coupling of two benzimidazole units, often with a linker.DNA minor groove binding agents, anticancer agents
Metal-Organic Frameworks (MOFs) Use of benzimidazole-containing ligands to coordinate with metal ions.Catalysis, gas storage
Supramolecular Assemblies Self-assembly of benzimidazole derivatives through non-covalent interactions.Molecular recognition, sensors

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1H-Benzo[d]imidazol-6-yl)ethanamine, and how are they optimized for purity?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, aromatic aldehydes (e.g., 4-chlorobenzaldehyde) react with precursors like N6-(thiazol-2-yl)-1H-benzo[d]imidazole-2,6-diamine in ethanol under reflux. The reaction progress is monitored by TLC, followed by recrystallization for purification . Key parameters affecting yield include solvent choice (ethanol for solubility), stoichiometric ratios, and reaction time (e.g., 1.5–3 hours).
  • Data : Yields range from 67% to 73% depending on the aldehyde used .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodology :

  • LCMS : Used to confirm molecular weight. For example, a calculated [M⁺-H] of 352.82 vs. observed 352.89 indicates successful synthesis .
  • FT-IR : Peaks at ~3328 cm⁻¹ (-NH stretch) and ~1666 cm⁻¹ (C=N) confirm functional groups .
  • ¹H/¹³C NMR : Assignments for aromatic protons (δ 6.8–8.2 ppm) and carbons (δ 110–160 ppm) validate the structure .

Q. What biological activities are commonly screened for this compound?

  • Methodology : The compound is evaluated for enzyme inhibition (e.g., pancreatic lipase) via in vitro assays. Derivatives are tested at varying concentrations (e.g., 10–100 µM) with IC₅₀ calculations using nonlinear regression . Structural analogs show potential as antimicrobial or antitumor agents, requiring cell viability assays (MTT) and target-specific screening (e.g., topoisomerase inhibition) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of benzimidazole derivatives?

  • Methodology :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol .
  • Catalyst Use : Copper catalysts or hypervalent iodine(III) mediators improve cyclization efficiency .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., from hours to minutes) .
    • Data : Yields increase from 67% to >80% with optimized catalysts .

Q. How should researchers resolve discrepancies between calculated and observed spectroscopic data?

  • Case Example : LCMS data for a derivative showed [M⁺+H] = 350.69 vs. calculated 350.42.

  • Resolution :

Purity Check : Recrystallize the product to remove impurities.

Isotopic Pattern Analysis : Verify if the discrepancy arises from natural isotope abundance.

Fragmentation Analysis : Use HRMS to identify unintended adducts or decomposition .

  • Table :

CompoundCalculated [M⁺+H]Observed [M⁺+H]Deviation
6350.42350.69+0.27
8531.1594531.1609+0.0015

Q. What computational strategies predict the compound’s electronic properties and target interactions?

  • Methodology :

  • DFT Calculations : Use hybrid functionals (e.g., B3LYP) to model HOMO-LUMO gaps and charge distribution. Exact exchange terms improve accuracy for redox-active molecules .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., pancreatic lipase). Validate docking poses with MD simulations .
    • Data : Benzimidazole derivatives show binding energies of −7.2 to −9.1 kcal/mol with lipase, correlating with experimental IC₅₀ values .

Contradiction Analysis

Q. How to address conflicting bioactivity results across studies?

  • Root Causes :

  • Purity Variance : HPLC purity <95% may introduce false positives/negatives.
  • Assay Conditions : pH, temperature, or solvent (DMSO vs. water) affect compound stability.
    • Resolution :
  • Standardize protocols (e.g., CLSI guidelines for antimicrobial tests).
  • Use orthogonal assays (e.g., SPR for binding affinity + cell-based assays) .

Structural and Mechanistic Insights

Q. How is the crystal structure of benzimidazole derivatives determined, and what insights does it provide?

  • Methodology : Single-crystal XRD (e.g., Cu-Kα radiation) resolves bond lengths and angles. For example, the title compound’s crystal structure (CCDC entry) shows a planar benzimidazole core with dihedral angles <5°, critical for π-π stacking in enzyme inhibition .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.